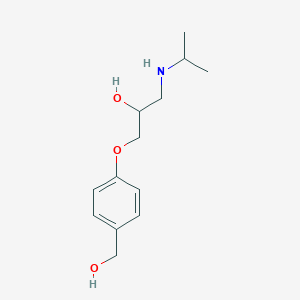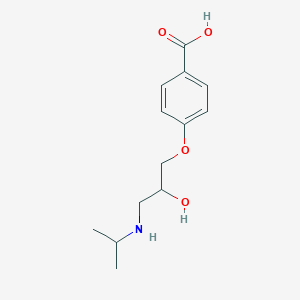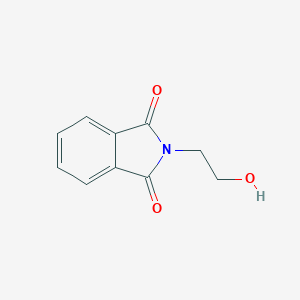
N-(2-Hydroxyethyl)phthalimide
Übersicht
Beschreibung
“N-(2-Hydroxyethyl)phthalimide” is a precursor for chloromethyl ethers used in the synthesis of purine acyclic nucleosides .
Synthesis Analysis
The synthesis of “N-(2-Hydroxyethyl)phthalimide” involves the reaction of N-(2-hydroxyethyl) phthalimide with acrylic acid and polymerisation of the resulting monomer . It is also used in the preparation of amine nucleosides for coupling into non-anionic, anti-sense oligonucleosides .
Molecular Structure Analysis
The molecular formula of “N-(2-Hydroxyethyl)phthalimide” is C10H9NO3, with an average mass of 191.183 Da . It is a white to almost white powder to crystal .
Chemical Reactions Analysis
“N-(2-Hydroxyethyl)phthalimide” is involved in the exchange reactions of the resulting polymer with amines and hydroxy compounds . It is also used in the synthesis of purine acyclic nucleosides .
Physical And Chemical Properties Analysis
“N-(2-Hydroxyethyl)phthalimide” is a white to almost white powder to crystal . It has a melting point of 128.0 to 131.0 °C .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis : It has been used in the synthesis of copolymers, such as the combination of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate, exhibiting unique properties suitable for diverse applications (Jayakumar, Balaji, & Nanjundan, 2000).
Microwave-Assisted Synthesis : The compound's synthesis under microwave irradiation has been studied, highlighting an efficient method for its production (Zhou, 2007).
Gabriel Synthesis Method : N-(2-Hydroxyethyl)phthalimide can be synthesized via the Gabriel method, demonstrating an effective approach for laboratory-scale production (Yang, 2004).
Spectroscopy and Molecular Structure Analysis : Studies on its rotational isomers, NBO, and spectral analyses based on quantum chemical calculations provide insights into its molecular structure and properties (Lakshmi & Balachandran, 2013).
CO2 Adsorption : Modified cellulose nanofibers using phthalimide for CO2 adsorption have been explored, showcasing its potential in environmental applications (Sepahvand et al., 2020).
Reactivity Studies : Its reactivity, such as in the Lossen and Beckmann rearrangements, has been examined, contributing to the understanding of its chemical behavior (Fahmy, Aly, & Orabi, 1978).
Synthesis of Pesticides : N-(2-Hydroxyethyl)phthalimide has been used in the synthesis of N-alkyloxy and N-acyloxy phthalimides, relevant in the development of pesticides (Pawar et al., 2002).
Biomedical Research : It has been utilized in the synthesis of biologically active novel phthalimide derivatives, with potential applications in imaging and therapy for cancer (Motaleb et al., 2015).
Functional Group Transformations : Studies on the transformation of boronic acids and alkynes employing electrophilic N-(trifluoromethylthio)phthalimide demonstrate its role in organic synthesis (Pluta, Nikolaienko, & Rueping, 2014).
Hydrolysis Behavior : Research into the hydrolytic behavior of N-acyl phthalimides, including N-(2-Hydroxyethyl)phthalimide, provides insights into its stability and reaction pathways (Stella & Higuchi, 1973).
Kinetics and Mechanism Studies : The kinetics and mechanisms of its reactions, such as alkaline hydrolysis, have been investigated to understand its chemical reactivity (Khan, 1987).
Antimicrobial Activity : Its use in synthesizing metal complexes with antimicrobial properties showcases its potential in pharmaceutical applications (Solanki, 2022).
Polymer Chemistry : Its role in the exchange reactions of polymers with hydroxy and amino compounds highlights its utility in advanced polymer chemistry (Khalil, 2006).
Polyether Synthesis : Its application in producing hyperbranched aliphatic polyethers with hydroxyl and amine end groups for various industrial uses (Parzuchowski et al., 2018).
Crystallography : Crystallographic studies provide insights into its molecular conformation and structure, crucial for understanding its interactions (Liang & Li, 2006).
Protease Inactivation : Its derivatives, such as N-(sulfonyloxy)phthalimides, have been identified as potent inactivators of serine proteases, important in biomedical research (Neumann & Gütschow, 1994).
Hydrolysis Rate Enhancement : Studies on the hydrolysis of N-(o-hydroxyphenyl)phthalimide reveal significant rate enhancement due to intramolecular general base assistance, contributing to the understanding of its chemical dynamics (Sim, Ariffin, & Khan, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-hydroxyethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFLUYFYHANMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063225 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)phthalimide | |
CAS RN |
3891-07-4 | |
| Record name | N-(2-Hydroxyethyl)phthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)phthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxyethyl)phthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-HYDROXYETHYL)PHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61842K53O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


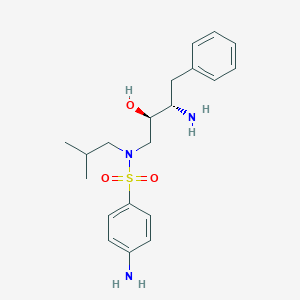
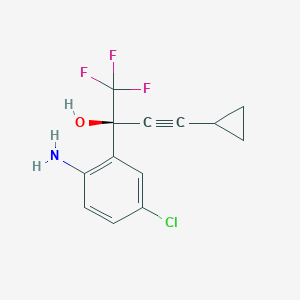
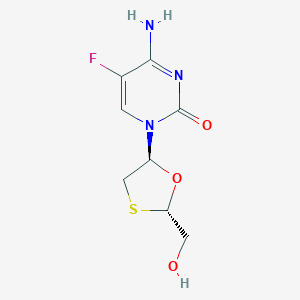
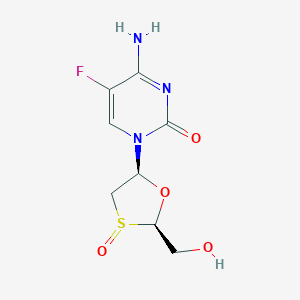
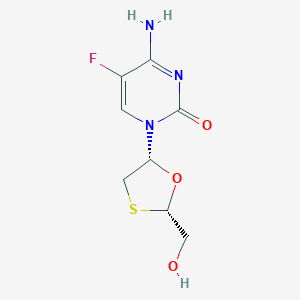
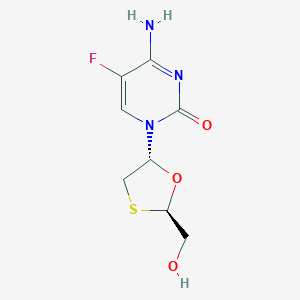
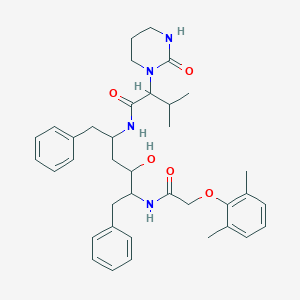
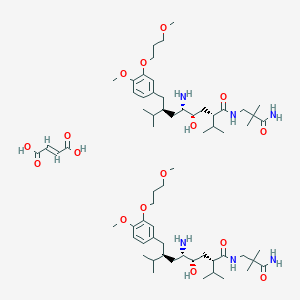
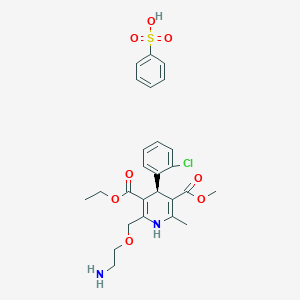
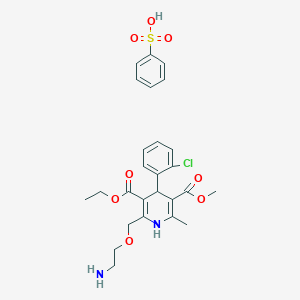
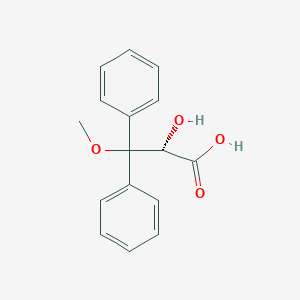
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)
